molecular formula C14H19N3O6 B1429513 4-Nitrophenyl 2-(2-tert-butoxy-2-oxoethyl)-2-methylhydrazinecarboxylate CAS No. 1398504-08-9

4-Nitrophenyl 2-(2-tert-butoxy-2-oxoethyl)-2-methylhydrazinecarboxylate

Cat. No.: B1429513
CAS No.: 1398504-08-9
M. Wt: 325.32 g/mol
InChI Key: SHKWSUSHNZGYMJ-UHFFFAOYSA-N
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Description

4-Nitrophenyl 2-(2-tert-butoxy-2-oxoethyl)-2-methylhydrazinecarboxylate is a complex organic compound that features a nitrophenyl group, a tert-butoxy group, and a hydrazinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-(2-tert-butoxy-2-oxoethyl)-2-methylhydrazinecarboxylate typically involves multiple steps. One common approach is the condensation of 4-nitrophenylhydrazine with tert-butyl 2-oxo-2-(2-oxoethyl)acetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for continuous production, which is more sustainable and cost-effective compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2-(2-tert-butoxy-2-oxoethyl)-2-methylhydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The hydrazinecarboxylate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

4-Nitrophenyl 2-(2-tert-butoxy-2-oxoethyl)-2-methylhydrazinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2-(2-tert-butoxy-2-oxoethyl)-2-methylhydrazinecarboxylate involves its interaction with specific molecular targets. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The hydrazinecarboxylate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylhydrazine: Shares the nitrophenyl group but lacks the tert-butoxy and hydrazinecarboxylate moieties.

    tert-Butyl 2-oxo-2-(2-oxoethyl)acetate: Contains the tert-butoxy group but lacks the nitrophenyl and hydrazinecarboxylate moieties.

Uniqueness

The presence of both the nitrophenyl and hydrazinecarboxylate moieties allows for a wide range of chemical reactions and interactions with biological targets .

Properties

IUPAC Name

tert-butyl 2-[methyl-[(4-nitrophenoxy)carbonylamino]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O6/c1-14(2,3)23-12(18)9-16(4)15-13(19)22-11-7-5-10(6-8-11)17(20)21/h5-8H,9H2,1-4H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKWSUSHNZGYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(C)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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